Cas no 441784-82-3 (1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol)
1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol Chemical and Physical Properties
Names and Identifiers
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- 1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol
- 1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol
- 1-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-Cyclopropanol
- 1-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropan-1-ol
- 1-((tert-butyldiphenylsilyloxy)methyl)cyclopropanol
- AK114491
- CTK8I7550
- KB-64750
- MolPort-009-199-251
- PubChem17458
- SureCN2907725
- 1-(tert-Butyl-diphenyl-silanyloxymethyl)-cyclopropanol
- Cyclopropanol, 1-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- FYCFHPVTNLZNLO-UHFFFAOYSA-N
- 1-({[tert-Butyl(diphenyl)silyl]oxy}methyl)cyclopropan-1-ol
- Cyclopropanol, 1-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- (9CI)
- A912813
- DS-6454
- C20H26O2Si
- AKOS016009689
- C75191
- MFCD09909833
- 441784-82-3
- 1-({[t-butyl(diphenyl)silyl]oxy}methyl)cyclopropanol
- DTXSID10680973
- SCHEMBL2907725
- CS-0088510
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- MDL: MFCD09909833
- Inchi: 1S/C20H26O2Si/c1-19(2,3)23(17-10-6-4-7-11-17,18-12-8-5-9-13-18)22-16-20(21)14-15-20/h4-13,21H,14-16H2,1-3H3
- InChI Key: FYCFHPVTNLZNLO-UHFFFAOYSA-N
- SMILES: [Si](C1C=CC=CC=1)(C1C=CC=CC=1)(C(C)(C)C)OCC1(CC1)O
Computed Properties
- Exact Mass: 326.17000
- Monoisotopic Mass: 326.170206602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 367
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Boiling Point: 392°C at 760 mmHg
- PSA: 29.46000
- LogP: 3.08790
1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Sealed in dry,Room Temperature
1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019109735-250mg |
1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol |
441784-82-3 | 95% | 250mg |
$194.04 | 2023-09-01 | |
| Alichem | A019109735-1g |
1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol |
441784-82-3 | 95% | 1g |
$505.92 | 2023-09-01 | |
| Chemenu | CM137632-1g |
1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol |
441784-82-3 | 95% | 1g |
$464 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T25570-1g |
1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol |
441784-82-3 | 95% | 1g |
¥3543.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T25570-250mg |
1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol |
441784-82-3 | 95% | 250mg |
¥1499.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T25570-100mg |
1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol |
441784-82-3 | 95% | 100mg |
¥899.0 | 2024-07-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0451-1g |
1-(tert-Butyl-diphenyl-silanyloxymethyl)-cyclopropanol |
441784-82-3 | 97% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0451-5g |
1-(tert-Butyl-diphenyl-silanyloxymethyl)-cyclopropanol |
441784-82-3 | 97% | 5g |
20268.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0451-500mg |
1-(tert-Butyl-diphenyl-silanyloxymethyl)-cyclopropanol |
441784-82-3 | 97% | 500mg |
2959.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0451-250mg |
1-(tert-Butyl-diphenyl-silanyloxymethyl)-cyclopropanol |
441784-82-3 | 97% | 250mg |
1908.1CNY | 2021-05-08 |
1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol Suppliers
1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol
Introduction to 1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol (CAS No. 441784-82-3)
1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol, identified by the CAS number 441784-82-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound features a cyclopropanol core substituted with a tert-Butyldiphenylsilyl (TBS) group, which is a common protective group in organic synthesis. The presence of this bulky silyl group not only enhances the stability of the molecule during synthetic processes but also influences its reactivity and selectivity in various chemical transformations.
The structure of 1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol consists of a cyclopropane ring linked to a hydroxymethyl group, which is further protected by a TBS moiety. This configuration makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The cyclopropane ring itself is known for its unique electronic and steric properties, which can be exploited in drug design to improve binding affinity and metabolic stability.
In recent years, there has been growing interest in the use of cyclopropane-containing compounds in medicinal chemistry due to their distinct biological activities. For instance, certain cyclopropanes have been shown to exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The synthetic utility of 1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol lies in its ability to serve as a versatile building block for constructing more elaborate scaffolds. The TBS protection allows for selective deprotection under mild conditions, making it an ideal candidate for late-stage functionalization.
One of the most compelling aspects of this compound is its potential application in the development of pharmaceutical intermediates. The combination of a cyclopropane ring and a hydroxymethyl group provides multiple sites for further derivatization, enabling chemists to tailor the molecule for specific biological targets. Recent studies have demonstrated that derivatives of cyclopropanes can interact with biological receptors in unique ways, potentially leading to the discovery of new therapeutic agents with improved efficacy and reduced side effects.
The chemical properties of 1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol are also worth examining. The TBS group confers lipophilicity and stability towards hydrolysis, making it suitable for long-term storage and handling. Additionally, the cyclopropane ring introduces conformational rigidity, which can be advantageous in designing molecules with enhanced binding affinity to biological targets. These properties have made this compound a subject of interest for researchers exploring new synthetic methodologies and drug discovery strategies.
From a synthetic perspective, 1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol offers several advantages over other intermediates. The presence of the TBS group allows for easy introduction and removal under controlled conditions, facilitating multi-step syntheses without unwanted side reactions. This flexibility is particularly valuable in pharmaceutical research, where precision and efficiency are paramount. Moreover, the cyclopropane core can be functionalized at multiple positions, providing chemists with ample opportunities to explore different structural motifs.
Recent advancements in organic synthesis have further highlighted the importance of compounds like 1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular architectures featuring cyclopropane units. These methods have opened up new avenues for drug discovery and have allowed researchers to access previously inaccessible chemical space. The ability to incorporate cyclopropane derivatives into drug candidates has thus become an increasingly popular strategy in modern medicinal chemistry.
The biological activity of derivatives derived from 1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol has also been extensively studied. For example, certain analogs have shown promising results in preclinical models as inhibitors of enzymes involved in cancer progression or inflammatory diseases. The unique steric and electronic environment provided by the cyclopropane ring can modulate interactions with biological targets, leading to novel mechanisms of action. This has spurred interest among pharmaceutical companies looking to develop next-generation therapeutics based on innovative molecular scaffolds.
In conclusion, 1-(((tert-Butyldiphenylsilyl)-oxy)methyl)cyclopropanol (CAS No. 441784-82-3) represents a significant advancement in pharmaceutical chemistry and synthetic organic chemistry. Its unique structure combines the reactivity of a hydroxymethyl group with the stability provided by a TBS protecting group on a cyclopropane core. These features make it an invaluable intermediate for constructing complex molecules with potential therapeutic applications. As research continues to uncover new synthetic methodologies and biological targets, compounds like this are poised to play an increasingly important role in drug discovery and development.
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